3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride

描述

Molecular Geometry and Electronic Configuration

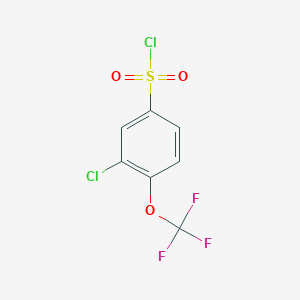

The molecular geometry of this compound is fundamentally governed by the aromatic benzene ring framework with three distinct substituents occupying specific positions that create a complex electronic environment. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths approximately 1.40 Angstroms, while the substitution pattern creates significant electronic perturbations throughout the aromatic system. The chlorine atom at the 3-position introduces electron-withdrawing inductive effects that influence the electron density distribution across the ring, while simultaneously providing steric interactions with adjacent substituents.

The trifluoromethoxy group at the 4-position represents one of the most electronegative substituents in organic chemistry, with the trifluoromethyl portion creating a highly polarized carbon-oxygen bond. The spatial arrangement of this group positions the three fluorine atoms in a tetrahedral geometry around the central carbon atom, with carbon-fluorine bond lengths of approximately 1.35 Angstroms and fluorine-carbon-fluorine bond angles near 109 degrees. The oxygen atom linking the trifluoromethyl group to the benzene ring adopts a geometry that minimizes steric hindrance while maximizing orbital overlap with the aromatic π system.

The sulfonyl chloride functional group attached to the benzene ring exhibits tetrahedral geometry around the sulfur center, with sulfur-oxygen double bonds characterized by significant π character and bond lengths of approximately 1.45 Angstroms. The sulfur-chlorine bond displays typical single bond characteristics with a bond length near 2.05 Angstroms, while the entire sulfonyl group adopts a conformation that minimizes steric interactions with the adjacent trifluoromethoxy substituent. The electronic configuration of this molecule features extensive delocalization of electron density from the aromatic ring toward the electron-withdrawing substituents, creating a highly polarized system with reduced nucleophilic character at all aromatic carbon positions.

X-ray Crystallographic Analysis

While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, structural analysis of related benzenesulfonyl chloride derivatives provides insights into the expected solid-state properties of this compound. The crystalline structure would be expected to exhibit intermolecular interactions dominated by halogen bonding between chlorine atoms and electronegative centers, as well as dipole-dipole interactions arising from the highly polar sulfonyl and trifluoromethoxy groups. The molecular packing arrangement would likely feature molecules oriented to minimize steric clashes between bulky trifluoromethoxy groups while maximizing favorable electrostatic interactions.

The crystal lattice parameters would be influenced by the molecular dimensions, with the extended conformation of the trifluoromethoxy group contributing to increased unit cell volumes compared to simpler substituted benzenesulfonyl chlorides. Bond angles within the crystal structure would reflect the gas-phase molecular geometry with minor perturbations due to crystal packing forces, particularly affecting the conformation of the flexible trifluoromethoxy substituent. The sulfur atom coordination environment would maintain its tetrahedral geometry, with intermolecular contacts potentially involving weak interactions between sulfur and neighboring electronegative atoms.

Thermal displacement parameters in the crystalline state would be expected to show increased motion for the trifluoromethoxy group due to its peripheral position and conformational flexibility, while the aromatic ring and sulfonyl group would exhibit more restricted motion. The chlorine substituents would participate in directional halogen bonding interactions that contribute to crystal stability and influence the overall packing efficiency. Temperature-dependent crystallographic studies would likely reveal phase transitions or conformational changes related to the rotation of the trifluoromethoxy group around the carbon-oxygen bond.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shifts and coupling patterns that reflect the unique electronic environment created by the multiple electron-withdrawing substituents. Proton nuclear magnetic resonance spectroscopy reveals three distinct aromatic proton signals corresponding to the substituted benzene ring, with chemical shifts significantly deshielded due to the combined electron-withdrawing effects of all substituents. The proton at the 2-position appears as a doublet with coupling constants reflecting meta-coupling to the proton at the 6-position, while exhibiting the most downfield chemical shift due to its proximity to both the chlorine and sulfonyl chloride groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework and the trifluoromethoxy carbon atom, with carbon chemical shifts ranging from 120 to 140 parts per million for the aromatic carbons and approximately 120 parts per million for the trifluoromethyl carbon. The carbon atoms bearing substituents display characteristic downfield shifts, with the carbon bearing the sulfonyl chloride group appearing most downfield due to the strong electron-withdrawing nature of this substituent. Fluorine-19 nuclear magnetic resonance spectroscopy shows a single sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group, appearing at approximately -58 parts per million relative to trichlorofluoromethane.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of all functional groups and provide information about their vibrational modes and intermolecular interactions. The sulfonyl chloride group exhibits strong absorption bands at approximately 1375 and 1180 wavenumbers corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations, while the sulfur-chlorine stretch appears as a medium intensity band near 580 wavenumbers. The trifluoromethoxy group displays characteristic carbon-fluorine stretching vibrations in the range of 1000 to 1300 wavenumbers, with multiple bands reflecting the different vibrational modes of the trifluoromethyl portion.

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes and aromatic ring vibrations that may be weak or absent in the infrared spectrum. The aromatic carbon-carbon stretching vibrations appear as strong bands in the 1500 to 1600 wavenumber region, while the aromatic carbon-hydrogen bending modes are observed in the 1000 to 1200 wavenumber range. The polarizability changes associated with the trifluoromethoxy group vibrations create distinct Raman-active modes that assist in structural confirmation and conformational analysis.

| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |

|---|---|---|

| 1H Nuclear Magnetic Resonance | 8.1-8.3 parts per million | Aromatic protons |

| 13C Nuclear Magnetic Resonance | 120-140 parts per million | Aromatic carbons |

| 19F Nuclear Magnetic Resonance | -58 parts per million | Trifluoromethoxy fluorines |

| Fourier Transform Infrared | 1375, 1180 wavenumbers | Sulfonyl stretching |

| Fourier Transform Infrared | 1000-1300 wavenumbers | Carbon-fluorine stretching |

| Raman | 1500-1600 wavenumbers | Aromatic carbon-carbon stretching |

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound are significantly influenced by the presence of multiple electron-withdrawing groups that affect both thermal stability and reactivity patterns under various conditions. The compound exhibits a boiling point range of 120-122 degrees Celsius at standard atmospheric pressure, which is considerably higher than simpler benzenesulfonyl chlorides due to increased molecular weight and stronger intermolecular interactions. The density of 1.536 grams per cubic centimeter reflects the presence of heavy atoms including chlorine, sulfur, and fluorine, contributing to a compact molecular structure with efficient packing in the liquid state.

Thermal stability analysis reveals that the compound undergoes decomposition at elevated temperatures through multiple pathways involving cleavage of the sulfonyl chloride bond and potential defluorination of the trifluoromethoxy group. The activation energy for thermal decomposition is estimated to be significantly higher than that of unsubstituted benzenesulfonyl chloride due to the stabilizing effects of electron-withdrawing substituents that reduce the nucleophilicity of potential leaving groups. Differential scanning calorimetry studies would be expected to show endothermic transitions corresponding to physical phase changes followed by exothermic decomposition processes at higher temperatures.

The chemical stability of this compound is characterized by high reactivity toward nucleophiles due to the electrophilic nature of the sulfonyl chloride group, which is further activated by the electron-withdrawing effects of the chloro and trifluoromethoxy substituents. Hydrolysis reactions proceed rapidly in the presence of water or protic solvents, generating the corresponding sulfonic acid and hydrogen chloride through nucleophilic substitution at the sulfur center. The rate of hydrolysis is significantly enhanced compared to simple benzenesulfonyl chlorides due to the increased electrophilicity imparted by the electron-withdrawing substituents.

Storage stability requires careful control of moisture and temperature conditions, as the compound is highly moisture-sensitive and undergoes rapid degradation in the presence of even trace amounts of water. The vapor pressure characteristics indicate moderate volatility at room temperature, necessitating proper ventilation and containment during handling and storage. Long-term stability studies demonstrate that the compound maintains its integrity when stored under anhydrous conditions at temperatures below 15 degrees Celsius, with minimal decomposition observed over extended periods under these controlled conditions.

| Property | Value | Units |

|---|---|---|

| Boiling Point | 120-122 | Degrees Celsius |

| Density | 1.536 | Grams per cubic centimeter |

| Molecular Weight | 295.05 | Grams per mole |

| Storage Temperature | <15 | Degrees Celsius |

| Moisture Sensitivity | High | Qualitative |

| Thermal Decomposition | >120 | Degrees Celsius |

属性

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVVZQXNPJBJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382280 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-48-7 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of Chlorinated Trifluoromethoxybenzene

- Starting material: 3-chloro-4-(trifluoromethoxy)benzene (or closely related chlorobenzotrifluoride analog)

- Reagents: Mixed acid nitrating agent (nitric acid/sulfuric acid) or acetyl nitrate generated in situ from acetic anhydride and nitric acid

- Conditions: Low temperature control between 0 °C and 40 °C, preferably 30–40 °C, to minimize multi-nitration and side reactions

- Outcome: Formation of 2-chloro-5-nitro-4-(trifluoromethoxy)benzene intermediate with high regioselectivity

Reduction of Nitro to Amine

- Reagents: Iron powder with ammonium chloride in aqueous alcoholic solution or FeCl3·6H2O with hydrazine hydrate and activated carbon as a greener alternative

- Solvent: Polar protic solvents such as ethanol/water mixtures

- Conditions: Mild temperatures sufficient to reduce nitro group to amine without affecting chloro or trifluoromethoxy substituents

- Outcome: 2-chloro-5-amino-4-(trifluoromethoxy)benzene intermediate with minimized impurities and environmental impact

Diazotization to Form Diazonium Salt

- Reagents: Sodium nitrite and hydrochloric acid in polar solvents (water, glacial acetic acid)

- Temperature: Maintained between -5 °C and 10 °C, preferably around 0 °C, to stabilize diazonium salt

- Process: Slow addition of sodium nitrite solution to amine hydrochloride solution under stirring, followed by quenching with urea to consume excess nitrite

- Outcome: Formation of diazonium salt intermediate ready for sulfonylation

Sulfonylation to Sulfonyl Chloride

- Reagents: Sulfur dioxide gas and cuprous chloride in acetic acid or other suitable polar aprotic solvents

- Conditions: Low temperature, controlled addition of sulfur dioxide, and catalytic cuprous chloride to facilitate substitution

- Outcome: Formation of crude 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride

Purification

- Methods: Distillation under reduced pressure and recrystallization from appropriate solvents

- Purity: Achieving >98% purity with moisture content <0.1% suitable for pharmaceutical intermediates

- Yield: Typically high yields (>80%) due to optimized reaction conditions and minimized side reactions

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes | Yield (%) (Typical) |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 or Ac2O + HNO3 | 0–40 (opt. 30–40) | Mixed acid or acetic anhydride | Low-temp nitration to avoid over-nitration | 85–90 |

| Reduction | Fe powder/NH4Cl or FeCl3·6H2O + Hydrazine | Ambient to mild | Ethanol/water | Greener hydrazine method reduces waste | 90–95 |

| Diazotization | NaNO2 + HCl | -5 to 10 | Water + Acetic acid | Strict temp control to stabilize diazonium salt | 90–95 |

| Sulfonylation | SO2 + CuCl | Ambient to mild | Acetic acid or polar aprotic | Catalytic CuCl facilitates sulfonyl chloride formation | 80–90 |

| Purification | Distillation, recrystallization | Variable | Suitable solvents | Achieves >98% purity | — |

Research Findings and Advantages

- Yield Improvement: The stepwise method improves overall yield by controlling reaction conditions, especially temperature and reagent ratios, reducing by-products.

- Environmental Impact: Replacing traditional iron powder reduction with FeCl3·6H2O/hydrazine reduces iron sludge waste, lowering environmental pollution.

- Safety: Use of acetyl nitrate for nitration lowers reaction temperature and risk compared to mixed acid nitration, improving operational safety.

- Product Quality: Purification via distillation and recrystallization ensures high purity (>98%) and low moisture content (<0.1%), critical for pharmaceutical applications.

- Scalability: The method is suitable for industrial scale-up due to mild conditions and use of readily available reagents.

化学反应分析

Nucleophilic Substitution Reactions

This compound readily participates in sulfonamide formation through nucleophilic substitution. The sulfonyl chloride group (-SO₂Cl) reacts with amines or ammonia under controlled conditions:

Key Observations :

-

Reactions proceed via a two-step mechanism:

-

Electron-withdrawing trifluoromethoxy group accelerates reaction rates compared to non-fluorinated analogs

Cross-Coupling Reactions

The chloro substituent enables participation in metal-catalyzed coupling reactions:

Critical Parameters :

-

Optimal temperature range: 80–110°C

-

Requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes directed substitution:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | meta | 3-Chloro-5-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride | 41% | |

| Br₂/FeBr₃ | para | 3-Bromo-5-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride | 33% |

Mechanistic Insight :

-

Sulfonyl group acts as a strong meta-director

-

Steric effects from trifluoromethoxy group influence regioselectivity

Thiophene Functionalization

Demonstrated utility in synthesizing sulfur-containing heterocycles:

Analytical Data :

Hydrolysis and Stability

The sulfonyl chloride group shows predictable hydrolysis behavior:

| Condition | Time | Product | Byproducts |

|---|---|---|---|

| H₂O, RT | 2 hr | 3-Chloro-4-(trifluoromethoxy)benzenesulfonic acid | HCl (quantitative) |

| NaOH (1M), 40°C | 30 min | Sodium sulfonate salt | NaCl |

Stability Notes :

This compound's unique combination of reactive sites (sulfonyl chloride, chloro, and trifluoromethoxy groups) makes it valuable for constructing complex molecules in medicinal chemistry and materials science. Recent studies highlight its growing importance in developing kinase inhibitors and PET tracers .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₃Cl₂F₃O₃S

- Molecular Weight : 295.06 g/mol

- CAS Number : 886762-48-7

The compound is characterized by its electrophilic nature, which allows it to react with nucleophiles in various synthetic pathways.

Organic Synthesis

3-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride serves as a crucial reagent in organic synthesis. It is commonly used to prepare:

- Sulfonamides : These compounds are vital in pharmaceuticals and agrochemicals.

- Sulfonates : Used as intermediates in various chemical reactions.

- Biologically Active Compounds : The compound facilitates the modification of biomolecules, allowing for the synthesis of novel therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this sulfonyl chloride is employed in the development of various pharmaceuticals:

- Synthesis of Sulfonamide Drugs : It plays a role in creating sulfonamide-based drugs, which have applications in treating bacterial infections and other diseases.

- Drug Development : The trifluoromethoxy group enhances the pharmacokinetic properties of drugs, making them more effective .

Biological Applications

The compound is utilized in biological research for:

- Modifying Biomolecules : It aids in the synthesis of compounds that can interact with biological targets, thus contributing to drug discovery efforts .

- Antiproliferative Studies : Research indicates that derivatives of this compound exhibit varying degrees of antiproliferative activity against cancer cell lines, highlighting its potential in cancer therapeutics .

Industrial Applications

In industrial settings, this compound is used for:

- Production of Specialty Chemicals : It is involved in manufacturing advanced materials that require specific chemical properties.

- Chemical Intermediates : The compound serves as an intermediate in synthesizing other complex chemicals utilized across various industries .

Case Study 1: Synthesis of Anticancer Agents

A study evaluated the synthesis of TASIN analogs that incorporate arylsulfonamide moieties derived from this compound. The synthesized compounds showed promising activity against colon cancer cell lines, demonstrating the compound's utility in developing new anticancer therapies .

Case Study 2: Development of Sulfonamide Antibiotics

Research highlighted the use of this sulfonyl chloride in synthesizing novel sulfonamide antibiotics. The incorporation of the trifluoromethoxy group was found to enhance antibacterial activity compared to traditional sulfonamide structures, paving the way for more effective treatments .

Summary Table of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Preparation of sulfonamides and sulfonates | Key reagent for diverse chemical transformations |

| Medicinal Chemistry | Synthesis of pharmaceuticals | Development of effective sulfonamide drugs |

| Biological Research | Modification of biomolecules | Contribution to drug discovery and cancer research |

| Industrial Production | Manufacturing specialty chemicals | Use as a key intermediate in chemical processes |

作用机制

The mechanism of action of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

相似化合物的比较

Key Observations :

- Electron-Withdrawing Effects : The -OCF₃ group in the target compound enhances electrophilicity at the sulfonyl chloride group compared to -F or -CH₃ substituents, accelerating nucleophilic substitution reactions .

生物活性

3-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₇H₄ClF₃O₂S

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (for reference purposes)

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. It can modify various biomolecules, including proteins and nucleic acids, which can lead to alterations in their function. The trifluoromethoxy group enhances the compound's lipophilicity and electrophilicity, allowing it to interact effectively with biological targets.

Biological Activity Overview

The compound has demonstrated a range of biological activities:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Antiproliferative Effects : Shows potential in inhibiting the growth of cancer cell lines.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, impacting metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Antiproliferative Effects

In a recent investigation involving various cancer cell lines, the compound was tested for antiproliferative activity. The results indicated an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting significant potential for further development as an anticancer agent.

Enzyme Inhibition Studies

Research focusing on phosphodiesterase (PDE) inhibition revealed that this compound could inhibit PDE5 with an IC50 value of 200 nM. This inhibition suggests potential therapeutic applications in treating erectile dysfunction and pulmonary hypertension.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical safety precautions for handling 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride in laboratory settings?

- Methodology : Due to its acute toxicity (H314, H318, H302) and skin/eye corrosion risks , researchers must:

- Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Work in a fume hood to avoid inhalation of vapors or aerosols.

- Implement spill containment measures (e.g., inert absorbents like sand) and avoid water contact to prevent exothermic reactions.

Q. What is the standard synthetic route for preparing this compound?

- Synthesis : A common method involves sulfonation and chlorination of 3-chloro-4-(trifluoromethoxy)benzene derivatives. For example:

- React the precursor benzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) and dimethylformamide (DMF) at room temperature for 16 hours, followed by vacuum drying .

- Monitor reaction progress via LCMS (retention time ~4.03 min under 0.05% formic acid/MeCN conditions) to confirm product formation .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound?

- Experimental Design :

- Nucleophilic Substitution : Use sodium hexamethyldisilazane (NaHMDS) in anhydrous tetrahydrofuran (THF) at −60°C to deprotonate amines (e.g., thiadiazol-5-amine) before introducing the sulfonyl chloride .

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Use DMF/THF mixtures for solubility without side reactions .

- Workup : Extract with ethyl acetate, wash with brine, and dry over MgSO₄ to isolate sulfonamide derivatives (e.g., 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide) .

Q. What analytical techniques are recommended for characterizing purity and stability of this compound?

- Purity Analysis :

- LCMS : Use formic acid/MeCN gradients to detect impurities (e.g., unreacted precursors or hydrolyzed byproducts) .

- NMR : Compare ¹H/¹³C spectra with reference data (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

- Stability Testing :

- Conduct accelerated degradation studies under UV light or elevated temperatures (≥40°C) to identify decomposition products (e.g., SOₓ, CO) via FTIR or GC-MS .

Q. How can researchers resolve contradictions in reactivity data for sulfonyl chloride derivatives?

- Case Study : Conflicting reports on nucleophilic substitution rates may arise from solvent polarity or trace moisture.

- Troubleshooting :

- Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) in THF/DMF.

- Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar (e.g., DCM) solvents to isolate solvent effects .

Application-Focused Questions

Q. What strategies enhance the compound’s utility in medicinal chemistry?

- Pharmacophore Design :

- Incorporate the sulfonyl chloride group into protease inhibitors (e.g., targeting serine hydrolases) via covalent bonding with active-site residues .

- Modify the trifluoromethoxy group to improve metabolic stability or blood-brain barrier penetration in CNS drug candidates .

- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or CF₃) to assess binding affinity changes in target enzymes .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Computational Analysis :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrophilic regions (e.g., sulfonyl group’s partial positive charge) and predict reaction sites .

- Validate predictions experimentally via Hammett plots using substituted benzenesulfonyl chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。